

Spectroscopic Analysis of 2-Methyl-3-butyn-2-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-methyl-3-butyn-2-ol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for 2-methyl-3-butyn-2-ol is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 2-methyl-3-butyn-2-ol are presented below. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-3-butyn-2-ol



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.5	Singlet	6H	-C(CH ₃) ₂
~2.1	Singlet	1H	-ОН
~2.4	Singlet	1H	-C≡CH

Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-3-butyn-2-ol

Chemical Shift (δ) ppm	Assignment
~31.5	-C(CH ₃) ₂
~65.0	-C(CH ₃) ₂
~71.0	-C≡CH
~88.0	-C≡CH

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 2-methyl-3-butyn-2-ol are detailed below. The spectrum is typically acquired as a neat liquid.

Table 3: Infrared (IR) Spectroscopic Data for 2-Methyl-3-butyn-2-ol



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (alcohol)
~3300	Strong, Sharp	≡C-H stretch (alkyne)
~2980	Medium	C-H stretch (alkane)
~2100	Weak	C≡C stretch (alkyne)
~1370, ~1460	Medium	C-H bend (alkane)
~1160	Strong	C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry (MS) Data for 2-Methyl-3-butyn-2-ol

m/z	Relative Intensity	Proposed Fragment
84	Moderate	[M] ⁺ (Molecular Ion)
69	High	[M - CH ₃] ⁺
59	High	[M - C ₂ H ₅] ⁺ or [C ₃ H ₇ O] ⁺
43	High	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

• Sample Preparation: A small amount of liquid 2-methyl-3-butyn-2-ol (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v



tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and sample.
- Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
- Instrument Setup: The spectrometer is tuned to the ¹³C frequency, and the probe is shimmed.
- Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.
- Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a drop of 2-methyl-3-butyn-2-ol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2]
 [3]
- Instrument Setup: A background spectrum of the clean salt plates is recorded.
- Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.



 Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like 2-methyl-3-butyn-2-ol, gas chromatography-mass spectrometry (GC-MS) is a suitable method.[4] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.
- Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ensure good separation from any impurities or the solvent.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 35-200) to detect the molecular ion and fragment ions.
- Data Analysis: The mass spectrum corresponding to the GC peak of 2-methyl-3-butyn-2-ol is analyzed to identify the molecular ion and the major fragment ions.

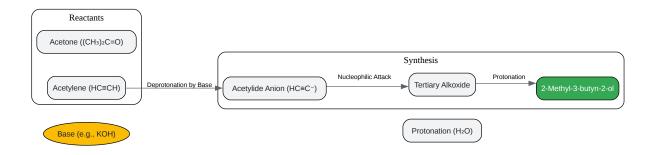
Visualizations

Diagrams illustrating a key synthetic pathway and a general experimental workflow are provided below using the DOT language.

Favorskii Reaction for the Synthesis of 2-Methyl-3butyn-2-ol

The Favorskii reaction is a common method for the synthesis of propargyl alcohols, including 2-methyl-3-butyn-2-ol, from the reaction of an alkyne with a ketone under basic conditions.[5]





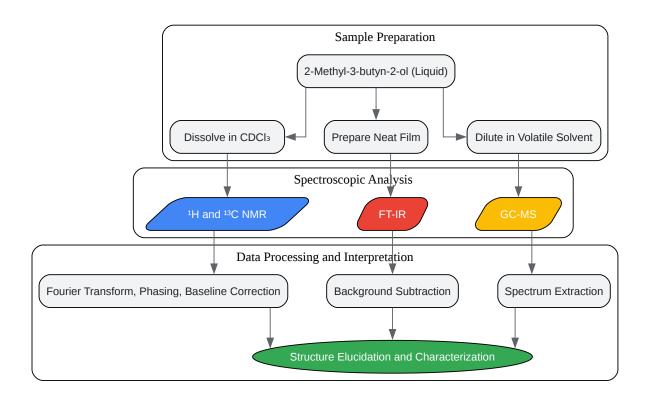
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Caption: Favorskii reaction pathway for 2-methyl-3-butyn-2-ol synthesis.

General Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic analysis of a liquid sample like 2-methyl-3-butyn-2-ol.





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Caption: General workflow for spectroscopic analysis of 2-methyl-3-butyn-2-ol.

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